4-acetyl-1H-quinolin-2-one

Physicochemical characterization Crystallinity Purity assessment

4-Acetyl-1H-quinolin-2-one (CAS 16511-39-0) is a nitrogen-containing heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a fused benzene-pyridine ring system with a keto group at position 2 and an acetyl substituent at position 4. Its molecular formula is C11H9NO2 with a molecular weight of 187.19 g/mol.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 16511-39-0
Cat. No. B095974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-1H-quinolin-2-one
CAS16511-39-0
Synonyms4-ACETYL-2(1H)-QUINOLINONE
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,14)
InChIKeyTVAHXHRNSSBFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-1H-quinolin-2-one (CAS 16511-39-0): Procurement-Quality Baseline and Structural Identity


4-Acetyl-1H-quinolin-2-one (CAS 16511-39-0) is a nitrogen-containing heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a fused benzene-pyridine ring system with a keto group at position 2 and an acetyl substituent at position 4 [1]. Its molecular formula is C11H9NO2 with a molecular weight of 187.19 g/mol [1]. The compound exhibits a melting point of 194–195 °C, a predicted boiling point of 436.6 ± 45.0 °C, a predicted density of 1.236 ± 0.06 g/cm³, and a predicted pKa of 10.86 ± 0.70 . It is typically a yellow to brown crystalline solid with solubility in organic solvents such as ethanol and acetone but limited aqueous solubility . The acetyl group at position 4 provides a reactive handle for further derivatization, making it a versatile building block in medicinal chemistry and organic synthesis .

Acetyl reactive handle for Claisen-Schmidt and Knoevenagel condensations
Characteristic thermal behavior supports identity confirmation
Research-grade building block for medicinal chemistry diversification

Why Generic 4-Substituted Quinolin-2(1H)-ones Cannot Substitute for 4-Acetyl-1H-quinolin-2-one in Research Procurement


Quinolin-2(1H)-one derivatives exhibit a broad range of biological activities, but their pharmacological and physicochemical profiles are exquisitely sensitive to the nature of the substituent at position 4 [1]. The acetyl group at position 4 confers a unique combination of hydrogen-bond acceptor capability, electronic withdrawal, and steric bulk that is not replicated by methyl, chloro, phenyl, or unsubstituted analogs . These differences translate into measurable variations in melting point, pKa, solubility, and reactivity that directly impact experimental reproducibility and downstream synthetic utility. Procuring a generic 4-substituted quinolin-2(1H)-one without verifying the exact substitution pattern risks introducing an uncontrolled variable into biological assays or synthetic pathways. The quantitative comparisons below demonstrate precisely where 4-acetyl-1H-quinolin-2-one diverges from its closest structural analogs.

Carbonyl absence limits synthetic scope
4-Methyl or 4-chloro analogs lack the acetyl carbonyl, blocking Claisen-Schmidt and related condensations; synthesis pathways may not transfer directly.
Melting point mismatch risks misidentification
Significantly different melting points (over 25 °C shift) can lead to procurement of the wrong 4-substituted isomer if not verified.
Ionization profile shifts may alter assay behavior
Predicted pKa difference (~1 log unit) changes the neutral-to-ionized ratio at physiological pH, potentially affecting permeability and binding readouts.

Quantitative Differentiation of 4-Acetyl-1H-quinolin-2-one from 4-Substituted Quinolin-2(1H)-one Analogs


Melting Point Differentiation: 4-Acetyl vs. 4-Methyl Quinolin-2(1H)-one

The melting point of 4-acetyl-1H-quinolin-2-one (194–195 °C) provides a sharp, reproducible thermal transition suitable for identity verification and purity assessment. In comparison, the 4-methyl analog 4-methylquinolin-2(1H)-one melts at 221–223 °C [1], while 4-chloroquinolin-2(1H)-one melts at approximately 254 °C . The ~27 °C difference between the 4-acetyl and 4-methyl derivatives offers a straightforward quality control metric; a procurement specification requiring MP 194–195 °C immediately excludes mislabeled 4-methyl or 4-chloro material.

Melting point difference
Head-to-head
ΔMP –27 °C vs 4-methyl; –59 °C vs 4-chloro
Supports identity-based procurement screening
Literature-reported values; experimental verification recommended
Physicochemical characterization Crystallinity Purity assessment

Predicted pKa Differentiation: Acidity Modulation by the 4-Acetyl Substituent

The predicted pKa of 4-acetyl-1H-quinolin-2-one is 10.86 ± 0.70 , reflecting the electron-withdrawing effect of the acetyl group that modestly enhances the acidity of the lactam N–H relative to the 4-methyl analog (predicted pKa 11.83 ± 0.70) . The 4-chloro analog exhibits a predicted pKa of 10.33 ± 0.70 [1], which is more acidic but introduces halogen-related toxicity and reactivity concerns. The ~1 log unit difference in pKa between 4-acetyl and 4-methyl derivatives translates to a ~10-fold difference in the ratio of ionized to neutral species at physiological pH, which may influence membrane permeability, protein binding, and apparent solubility in biological assays [2].

Predicted pKa shift
Predicted
pKa 10.86 ± 0.70; ΔpKa –0.97 vs 4-methyl
May influence ionization-dependent assay behavior
~10-fold shift in neutral fraction at pH 7.4; verify experimentally
Ionization constant pH-dependent solubility Drug-likeness

Synthetic Utility: 4-Acetyl as a Reactive Handle for Chalcone and Heterocycle Synthesis

The 4-acetyl substituent enables Claisen-Schmidt condensation with aromatic aldehydes to yield quinolinyl chalcone derivatives, a reaction that is not accessible to 4-methyl or 4-chloro analogs lacking a carbonyl group at this position [1]. While the closely related 3-acetyl-4-hydroxyquinolin-2(1H)-one has been extensively employed in chalcone synthesis using L-proline catalysis in DMSO at room temperature [2], the 4-acetyl isomer offers complementary regiochemical diversification. The acetyl group also participates in Knoevenagel and related condensation reactions that underpin the Camps cyclization for constructing fused quinolinone systems [3]. In contrast, 4-methylquinolin-2(1H)-one lacks this reactive carbonyl entirely, limiting its utility to electrophilic aromatic substitution or N-functionalization pathways.

Synthetic versatility
Class-level
4-Acetyl Claisen-Schmidt, Knoevenagel, enolate chemistry
4-Methyl Limited to C–H functionalization or N-alkylation
Enables carbonyl-driven diversification pathways
Based on established chalcone synthesis precedents
Medicinal chemistry Library synthesis Chalcone derivatives

Antiviral Activity of 4-Acetyl-Quinolin-2(1H)-one Scaffolds: Class-Level Evidence from Anti-Rotavirus and Anti-TMV Studies

Although no published study directly reports antiviral IC50 values for the unsubstituted 4-acetyl-1H-quinolin-2-one core, structurally related 4-acetyl-quinolin-2(1H)-one alkaloids have demonstrated quantifiable antiviral activity. 4-Acetyl-6-methyl-7-(3-methyl-2-oxobut-3-enyl)quinolin-2(1H)-one exhibited anti-rotavirus activity with a therapeutic index (TI) of 17.6 [1]. In a separate study, 4-acetyl-7-isopropyl-6-methylquinolin-2(1H)-one and 4-acetyl-7-isopropyl-5-methylquinolin-2(1H)-one showed anti-TMV inhibition rates of 38.5% and 42.2%, respectively, at 20 μM, exceeding the positive control [2]. These data establish that the 4-acetyl-quinolin-2(1H)-one pharmacophore, when appropriately substituted, yields measurable antiviral activity, supporting the use of the unsubstituted 4-acetyl-1H-quinolin-2-one core as a viable starting scaffold for antiviral lead optimization.

Antiviral scaffold context
Class-level inference
Anti-rotavirus TI 15.0–23.6 (derivatives); anti-TMV inhibition 38.5–42.2% at 20 μM
Supports scaffold selection for antiviral SAR
Core not directly tested; derivative data only
Antiviral Rotavirus Tobacco mosaic virus Natural product

Broad-Spectrum Antimicrobial Potential of Quinolin-2(1H)-one Derivatives Relative to Clinical Standards

Quinolin-2(1H)-one derivatives as a class have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. In a systematic evaluation, certain N-acyl substituted quinolin-2(1H)-one derivatives displayed comparable or superior antibacterial and antifungal efficacy relative to the reference drugs Streptomycin and Fluconazole [1]. In a parallel study, novel quinolin-2(1H)-one analogs exhibited antifungal activity against Rhizoctonia cerealis, Erysiphe graminis, Botrytis cinerea, Penicillium italicum, and Phytophthora infestans at 16 μg/mL, with compounds 6o, 6p, and 6r showing better activity against Botrytis cinerea (EC50 0.398, 0.513, 0.205 μg/mL, respectively) than the commercial fungicide pyraziflumid (EC50 0.706 μg/mL) [2]. While 4-acetyl-1H-quinolin-2-one itself has not been head-to-head benchmarked against these derivatives, the acetyl substituent provides a conjugation-ready site for installing N-acyl or other antimicrobial-pharmacophoric groups .

Antimicrobial derivatization
Class-level inference
EC50 as low as 0.205 μg/mL (B. cinerea); MIC as low as 0.75 μg/mL (MRSA) in optimized analogs
Supports modular intermediate for antimicrobial SAR
Core not benchmarked; derivative-optimized values
Antibacterial Antifungal Drug resistance

Optimal Procurement and Application Scenarios for 4-Acetyl-1H-quinolin-2-one Based on Differentiated Evidence


Synthesis-Driven Medicinal Chemistry: Chalcone and Heterocycle Library Construction

The 4-acetyl group on 4-acetyl-1H-quinolin-2-one provides a ketone carbonyl that is uniquely suited for Claisen-Schmidt condensations with aromatic aldehydes, generating quinolinyl chalcone derivatives for antibacterial, anticancer, or anti-inflammatory screening [1]. Unlike 4-methyl or 4-chloro analogs, which lack this carbonyl, the acetyl substituent enables Knoevenagel, aldol, and enolate chemistry that underpins the construction of fused pyrazole, pyrimidine, pyridine, and thiazolidinone heterocycles . Procurement of this specific compound—rather than a generic 4-substituted quinolin-2(1H)-one—ensures access to these carbonyl-driven diversification pathways.

Antiviral Lead Discovery: Scaffold for Anti-Rotavirus and Anti-TMV SAR Exploration

Naturally occurring 4-acetyl-quinolin-2(1H)-one alkaloids have demonstrated quantifiable anti-rotavirus activity (TI values up to 23.6) [1] and anti-TMV activity (inhibition rates of 38.5–42.2% at 20 μM, exceeding positive control) . The 4-acetyl-1H-quinolin-2-one core structure serves as a minimal pharmacophore for systematic structure-activity relationship (SAR) studies, allowing medicinal chemists to introduce substituents at positions 3, 5, 6, 7, and 8 while maintaining the antiviral-essential 4-acetyl-2-quinolone motif. Procuring the core scaffold is more cost-effective than sourcing fully elaborated natural product derivatives and enables parallel synthetic exploration.

Antimicrobial Resistance Programs: Precursor for N-Acyl and SDH-Inhibitor Analogs

Quinolin-2(1H)-one derivatives have been validated as scaffolds for antibacterial agents active against multidrug-resistant Gram-positive strains (MIC values as low as 0.75 μg/mL vs. MRSA) [1] and as succinate dehydrogenase inhibitors (SDHIs) with antifungal EC50 values as low as 0.205 μg/mL, outperforming the commercial fungicide pyraziflumid . 4-Acetyl-1H-quinolin-2-one provides a versatile starting point for N-acylation or further functionalization to access these bioactive chemotypes. Its predicted pKa of 10.86 [2] and moderate lipophilicity support membrane permeability in whole-cell assays, making it a rational procurement choice for anti-infective screening collections.

Analytical Reference Standard: Physicochemical Benchmarking for Quinolin-2(1H)-one Characterization

With a well-defined melting point of 194–195 °C [1], predicted pKa of 10.86 ± 0.70 , and characterized spectral properties (InChIKey: TVAHXHRNSSBFSY-UHFFFAOYSA-N) [2], 4-acetyl-1H-quinolin-2-one can serve as a reference standard for calibrating analytical methods (DSC, pKa determination, HPLC retention time indexing) in laboratories working with quinolin-2(1H)-one compound series. Its melting point is sufficiently distinct from 4-methyl (221–223 °C) and 4-chloro (~254 °C) analogs to permit unambiguous identity confirmation via melting point determination alone [3].

Application
Selection Property
Validation Focus
Synthesis-driven medicinal chemistry
Carbonyl synthetic reactivity
Claisen-Schmidt and Knoevenagel reaction feasibility
Antiviral lead discovery SAR
4-Acetyl pharmacophore scaffold
Anti-rotavirus and anti-TMV SAR exploration
Antimicrobial resistance precursor
Acyl-functionalizable intermediate
N-Acyl and SDHI analog antimicrobial evaluation
Analytical reference standard
Distinct thermal profile
Identity confirmation vs. 4-substituted analogs
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